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molecular formula C9H12O3 B1601402 4-(2-Methoxyethoxy)phenol CAS No. 51980-60-0

4-(2-Methoxyethoxy)phenol

Cat. No. B1601402
M. Wt: 168.19 g/mol
InChI Key: NIGIGWPNXVNZRK-UHFFFAOYSA-N
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Patent
US05919793

Procedure details

A mixture of 1-(benzyloxy)-4-(2-methoxyethoxy)benzene (180 g), ethanol (2000 ml) and palladium on carbon catalyst (20 g) was stirred under an atmosphere of hydrogen, at room temperature and atmospheric pressure. After the theoretical quantity of hydrogen had been consumed, the reaction mixture was filtered. The filtrate was evaporated to give a solid which was crystallised from a mixture of ethyl acetate and n-hexane to give 4-(2-methoxyethoxy)phenol as a solid (94.7 g) m.p. 97.9° C.; microanalysis, found: C, 64.3%; H, 7.4%; C9H12O3 requires: C, 64.3%; H, 7.2%; NMR: 3.35(3H,s), 3.6(2H,m), 3.95(2H,m), 6.7(4H,m) and 8.9(1H,s); m/z 169(M+H).
Name
1-(benzyloxy)-4-(2-methoxyethoxy)benzene
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
catalyst
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][CH2:16][CH2:17][O:18][CH3:19])=[CH:11][CH:10]=1)C1C=CC=CC=1>[Pd].C(O)C>[CH3:19][O:18][CH2:17][CH2:16][O:15][C:12]1[CH:13]=[CH:14][C:9]([OH:8])=[CH:10][CH:11]=1

Inputs

Step One
Name
1-(benzyloxy)-4-(2-methoxyethoxy)benzene
Quantity
180 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)OCCOC
Name
Quantity
20 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
2000 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under an atmosphere of hydrogen, at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the theoretical quantity of hydrogen had been consumed
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
to give a solid which
CUSTOM
Type
CUSTOM
Details
was crystallised from a mixture of ethyl acetate and n-hexane

Outcomes

Product
Name
Type
product
Smiles
COCCOC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 94.7 g
YIELD: CALCULATEDPERCENTYIELD 80.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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